N-(2,5-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring fused with a furan ring and is substituted with a dichlorophenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones under reflux conditions.
Furan Ring Introduction: Using furan-2-carboxylic acid or its derivatives in the presence of dehydrating agents.
Substitution with Dichlorophenyl Group: Through nucleophilic substitution reactions using 2,5-dichlorobenzene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using respective reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazine and furan derivatives.
Examples: this compound, this compound.
Uniqueness
Structural Features: Unique combination of pyridazine and furan rings with a dichlorophenyl group.
Biological Activity: Distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-10-3-4-11(18)13(8-10)19-15(22)9-21-16(23)6-5-12(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYQASUZTVFAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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